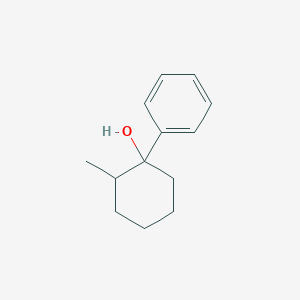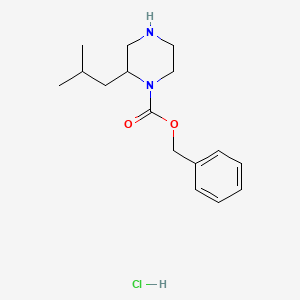
Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities. This compound is characterized by the presence of a benzyl group, a 2-(2-methylpropyl) substituent, and a piperazine ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions.
Addition of the 2-(2-methylpropyl) Group:
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H25ClN2O2 |
|---|---|
Molekulargewicht |
312.83 g/mol |
IUPAC-Name |
benzyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-17-8-9-18(15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H |
InChI-Schlüssel |
QQLZPCZSUXTEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


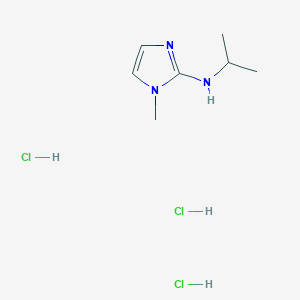

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
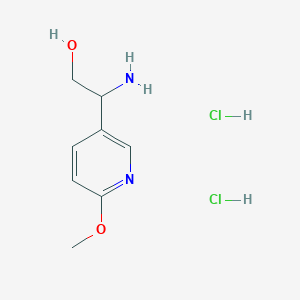
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
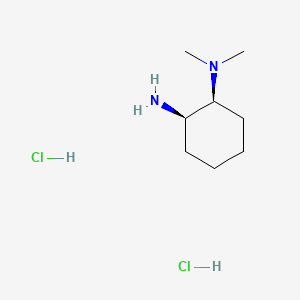

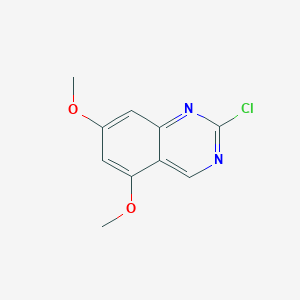
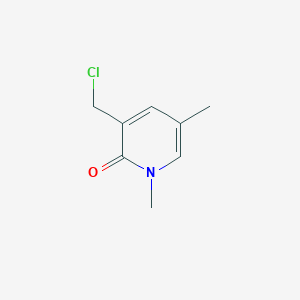

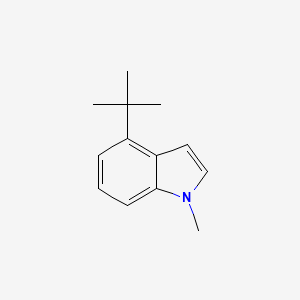
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
